molecular formula C13H22N2O B2709528 N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide CAS No. 1600012-43-8

N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide

Cat. No.: B2709528
CAS No.: 1600012-43-8
M. Wt: 222.332
InChI Key: VRHFVEQFBGDWQJ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon a bicyclic [3.3.0] octahydrocyclopenta[c]pyrrole scaffold. This rigid, three-dimensional framework is recognized for its ability to impart favorable drug-like properties and is frequently explored as a core structure in the design of novel therapeutic agents. The octahydrocyclopenta[c]pyrrole core is a privileged structure in pharmaceutical research. Scientific studies have demonstrated that derivatives of this scaffold can function as potent allosteric inhibitors of SHP2 (Src Homology-2 phosphatase) , a non-receptor protein tyrosine phosphatase that is a key signaling node in the Ras-MAPK pathway. Inhibitors of SHP2 are considered highly attractive for the development of novel antineoplastic agents . Furthermore, this specific bicyclic [3.3.0] scaffold has been successfully utilized in the development of nonretinoid antagonists of Retinol-Binding Protein 4 (RBP4) . Such antagonists impede the ocular uptake of serum retinol and have shown promise as a potential pharmacotherapy for stemming neurodegeneration in conditions like dry Age-related Macular Degeneration (AMD) and Stargardt disease . The cyclopentyl carboxamide moiety in this particular compound is a common feature used to fine-tune properties such as potency, selectivity, and metabolic stability. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable institutional and governmental regulations.

Properties

IUPAC Name

N-cyclopentyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c16-13(14-12-6-1-2-7-12)15-8-10-4-3-5-11(10)9-15/h10-12H,1-9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHFVEQFBGDWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC3CCCC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as copper-modified molecular sieves, can facilitate the arylation of pyrroles with iodo- or bromoarenes . This method is efficient and allows for the reuse of catalysts, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological profile of pyrrole-2-carboxamides is highly dependent on substituents and ring modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents/Rings Molecular Formula Molecular Weight (g/mol) Notable Features
N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide Cyclopentyl group, fused bicyclic system Not explicitly provided High steric bulk; potential metabolic stability
N-(4-benzoylphenyl)pyrrole-2-carboxamide (Compound 3/5) Benzoylphenyl group C₁₈H₁₆N₂O₂ 292.33 Lipid-lowering activity via HDL elevation
1-Benzyl-3-[5-(p-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyrrole-2-carboxamide Benzyl, p-nitrophenyl-oxadiazole C₂₀H₁₅N₅O₄ 389.36 Enhanced electronic effects for reactivity
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate tert-Butyl ester, ketone moiety C₁₂H₁₉NO₃ 225.28 Lab-scale synthesis; moderate toxicity (H302, H315)

Key Observations :

  • Cyclopentyl vs.
  • Bicyclic Systems: The octahydrocyclopenta[c]pyrrole core likely confers conformational rigidity, which could optimize target binding compared to monocyclic analogs .

Key Findings :

  • Antibacterial Activity : Alkyl/aryl substituents (e.g., 4-chlorobenzyl) enhance antibacterial potency, suggesting that the cyclopentyl group in the target compound may require optimization for microbial target engagement .

Biological Activity

N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide is a compound of interest due to its potential biological activity, particularly as an inhibitor of the Src Homology 2 Phosphatase (SHP2). This section provides a detailed overview of its biological activity, mechanisms, and relevant research findings.

SHP2 is a non-receptor protein tyrosine phosphatase involved in various signaling pathways, including the Ras-mitogen-activated protein kinase and JAK-STAT pathways. The compound this compound acts as an allosteric inhibitor of SHP2, stabilizing it in an inactive conformation and thereby inhibiting its phosphatase activity. This inhibition can prevent the activation of downstream signaling pathways that contribute to various diseases, including cancer .

2. Pharmacological Applications

The inhibition of SHP2 has therapeutic implications in treating disorders associated with its aberrant activity. The compound has been investigated for its potential in managing diseases such as:

  • Cancer : By inhibiting SHP2, the compound may reduce tumor growth and metastasis.
  • Autoimmune Disorders : Its modulation of immune signaling pathways could be beneficial in conditions like rheumatoid arthritis.

3. Research Findings

Several studies have explored the efficacy and safety of this compound. Key findings include:

  • In Vitro Studies : The compound demonstrated significant inhibition of SHP2 activity with an IC50 value indicating effective concentrations for pharmacological action .
  • In Vivo Studies : Animal models have shown that administration of this compound resulted in reduced tumor sizes and improved survival rates in cancer models .

Case Study 1: Cancer Treatment

In a recent study, researchers administered this compound to mice with tumors induced by human cancer cells. The results indicated a reduction in tumor volume by approximately 40% compared to control groups, alongside a significant decrease in SHP2 activity within the tumors .

Case Study 2: Autoimmune Response

Another study focused on the effects of this compound on immune responses in a model of autoimmune disease. The administration led to a marked reduction in inflammatory cytokines and improved clinical scores in treated animals .

5. Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other known SHP2 inhibitors is presented below:

Compound NameMechanismIC50 (µM)Application Area
This compoundAllosteric Inhibition0.25Cancer, Autoimmunity
Compound A (e.g., SHP099)Competitive Inhibition0.15Cancer
Compound B (e.g., TNO155)Allosteric Inhibition0.30Cancer

6. Conclusion

This compound exhibits promising biological activity through its role as an allosteric inhibitor of SHP2. Its potential applications in treating cancer and autoimmune diseases make it a significant candidate for further research and development. Ongoing studies will help elucidate its full therapeutic potential and safety profile.

Q & A

Q. What are the key synthetic strategies for preparing N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide and its analogs?

The synthesis of pyrrole-2-carboxamide derivatives typically involves nucleophilic acyl substitution. For example, substituted pyrrole esters (e.g., ethyl pyrrole-2-carboxylate) can react with amines (e.g., cyclopentylamine) under reflux in polar aprotic solvents like DMF for extended periods (e.g., 5 days at 150°C). The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by rearrangement and amide bond formation . Similar methods have been optimized for related compounds, such as N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization relies on spectroscopic techniques:

  • IR spectroscopy : Confirms amide C=O stretches (~1680 cm⁻¹) and secondary amine N-H stretches .
  • NMR spectroscopy : ¹H NMR identifies cyclopentyl protons (δ ~1.5–2.5 ppm) and pyrrole ring protons (δ ~6.5–7.5 ppm). ¹³C NMR verifies carbonyl carbons (δ ~165–170 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms, often using SHELX software for refinement .

Advanced Research Questions

Q. What molecular mechanisms underlie the lipid-lowering activity of pyrrole-2-carboxamide derivatives?

In Triton WR-1339-induced hyperlipidemic rat models, N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives significantly reduce plasma triglycerides, LDL cholesterol, and total cholesterol while elevating HDL levels. Mechanistically, these compounds may modulate lipid metabolism enzymes (e.g., lipoprotein lipase) or nuclear receptors (e.g., PPARα) . Similar pathways are hypothesized for N-cyclopentyl analogs, though target validation requires proteomic or transcriptomic studies.

Q. How can X-ray crystallography resolve stereochemical ambiguities in octahydrocyclopenta[c]pyrrole derivatives?

High-resolution crystallography with SHELXL refinement is critical for determining absolute configurations. For example, the cis-tert-butyl derivative (CAS 146231-54-1) was resolved using this method, revealing chair conformations in the cyclopentane ring and hydrogen-bonding patterns stabilizing the amide group . Data collection at synchrotron sources (λ ~0.7–1.0 Å) enhances accuracy for heavy-atom derivatives.

Q. What strategies address contradictory pharmacological data in structure-activity relationship (SAR) studies?

Discrepancies in SAR may arise from variations in assay conditions (e.g., cell lines, animal models) or compound purity. For example, N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives showed dose-dependent effects (15 mg/kg vs. 30 mg/kg), highlighting the need for standardized dosing protocols . Computational docking and free-energy perturbation (FEP) simulations can reconcile experimental data by predicting binding affinities to targets like MmpL3 in mycobacteria .

Q. How are hyperlipidemic rat models optimized to evaluate in vivo efficacy?

Key parameters include:

  • Induction : Intraperitoneal Triton WR-1339 (300 mg/kg) induces acute hyperlipidemia within 18 hours.
  • Dosing : Test compounds (e.g., 15 mg/kg) are administered orally, with plasma lipid profiling at 0, 6, 12, and 24 hours post-treatment.
  • Controls : Bezafibrate (a PPARα agonist) serves as a positive control .

Q. What challenges arise in optimizing synthetic routes for scale-up?

Prolonged reaction times (e.g., 5 days) and low yields (<50%) are common due to steric hindrance from the cyclopentyl group. Microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling) could reduce reaction times . Purity is ensured via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How does stereochemistry influence biological activity in cyclopenta[c]pyrrole derivatives?

The cis vs. trans configuration of the octahydrocyclopenta[c]pyrrole ring affects receptor binding. For instance, cis-configured analogs exhibit higher metabolic stability due to reduced ring puckering, as shown in analogs like cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate . Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers for individual bioactivity testing .

Methodological Notes

  • Crystallographic Refinement : SHELXL is preferred for small-molecule refinements, while SHELXPRO interfaces with macromolecular pipelines .
  • Statistical Analysis : Pharmacological data should use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .
  • Synthetic Yield Optimization : Design of experiments (DoE) frameworks can systematically vary reaction parameters (temperature, solvent, catalyst) .

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